N-(butan-2-yl)-3-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-3-iodobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry and material science. The presence of the butan-2-yl group and the iodine atom in the structure of this compound imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-iodobenzamide typically involves the iodination of a benzamide precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the benzamide ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodobenzoic acid derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form, such as a hydrogen atom.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Iodobenzoic acid derivatives.
Reduction: Deiodinated benzamide derivatives.
Substitution: Benzamide derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
N-(butan-2-yl)-3-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the compound can form halogen bonds with target molecules, influencing their activity and function. Additionally, the butan-2-yl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(butan-2-yl)-3-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.
N-(butan-2-yl)-3-bromobenzamide: Similar structure but with a bromine atom instead of iodine.
N-(butan-2-yl)-3-fluorobenzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-(butan-2-yl)-3-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine contribute to stronger halogen bonding interactions, making this compound a valuable compound in various research applications.
Properties
Molecular Formula |
C11H14INO |
---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
N-butan-2-yl-3-iodobenzamide |
InChI |
InChI=1S/C11H14INO/c1-3-8(2)13-11(14)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
PRXSFPATBKFBAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.